Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-a-D-galactopyranoside
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Overview
Description
Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside is a significant compound in carbohydrate chemistry. It is known for its involvement in glycosylation reactions and its importance in the synthesis of complex carbohydrates . This compound is also used as a building block for the synthesis of various pharmaceutical drugs, making it a versatile and valuable chemical in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside typically involves the protection of hydroxyl groups and subsequent methylation. One common method includes the use of isopropylidene as a protecting group for the 3,4-hydroxyl groups, followed by methylation at the 2-position . The reaction conditions often involve the use of reagents such as sodium hydride and methyl iodide in an aprotic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction often involves the use of nucleophiles such as sodium azide or sodium iodide in solvents like dimethylformamide.
Oxidation: Oxidizing agents such as chromium trioxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as azido, iodo, and hydroxyl derivatives .
Scientific Research Applications
Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside involves its participation in glycosylation reactions. The compound acts as a glycosyl donor, transferring its glycosyl moiety to acceptor molecules. This process is facilitated by the formation of a glycosyl oxonium ion intermediate, which is then attacked by the nucleophilic acceptor . The molecular targets and pathways involved include various enzymes and proteins that mediate glycosylation .
Comparison with Similar Compounds
Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside can be compared with other similar compounds such as:
Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside: This compound lacks the 2-O-methyl group, making it less reactive in certain glycosylation reactions.
Methyl 6-deoxy-2,3-O-isopropylidene-α-L-mannopyranoside: This compound has a different stereochemistry, leading to different reactivity and applications.
Methyl 4-amino-4,6-dideoxy-2,3-O-isopropylidene-α-L-talopyranoside: This compound contains an amino group, which significantly alters its chemical properties and reactivity.
The uniqueness of Methyl 6-deoxy-3,4-O-isopropylidene-2-O-methyl-α-D-galactopyranoside lies in its specific structure, which allows for selective glycosylation reactions and the synthesis of complex carbohydrates .
Properties
Molecular Formula |
C11H20O5 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
InChI |
InChI=1S/C11H20O5/c1-6-7-8(16-11(2,3)15-7)9(12-4)10(13-5)14-6/h6-10H,1-5H3/t6-,7+,8+,9-,10+/m1/s1 |
InChI Key |
HLLZDTWLBNXZFP-KBDSZGMXSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]([C@H](O1)OC)OC)OC(O2)(C)C |
Canonical SMILES |
CC1C2C(C(C(O1)OC)OC)OC(O2)(C)C |
Origin of Product |
United States |
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